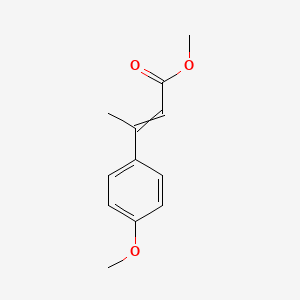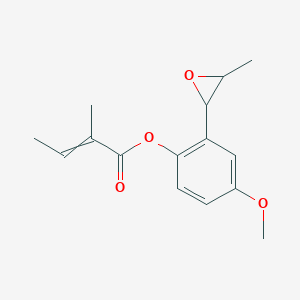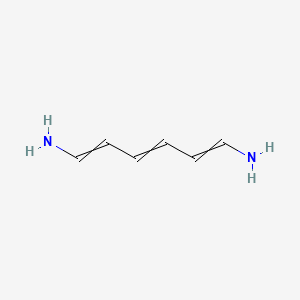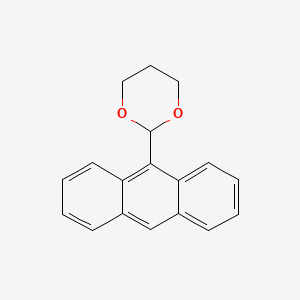![molecular formula C13H8N4O4 B12555728 2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] CAS No. 144658-13-9](/img/structure/B12555728.png)
2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]: is an organic compound that features a unique structure combining furan and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of Furan and Oxadiazole Rings: The final step involves the coupling of the furan and oxadiazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).
Major Products
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced oxadiazole compounds.
Substitution: Substituted furans and oxadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Material Science: In materials applications, the compound’s electronic properties and stability contribute to its function in polymers and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis[5-(methylfuran)]
- 2,2’-Methylenebis[5-(phenylfuran)]
- 2,2’-Methylenebis[5-(thienylfuran)]
Uniqueness
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and structural properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
144658-13-9 |
|---|---|
Molekularformel |
C13H8N4O4 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
2-(furan-2-yl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O4/c1-3-8(18-5-1)12-16-14-10(20-12)7-11-15-17-13(21-11)9-4-2-6-19-9/h1-6H,7H2 |
InChI-Schlüssel |
OBJFOARUTDDAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)


![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)


![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
